molecular formula C6H6 B083951 Benzene-1,2,3,5-d4 CAS No. 14941-52-7

Benzene-1,2,3,5-d4

Cat. No.: B083951
CAS No.: 14941-52-7
M. Wt: 82.14 g/mol
InChI Key: UHOVQNZJYSORNB-VTBMLFEUSA-N
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Description

Benzene-1,2,3,5-d4 (CAS 14941-52-7) is a deuterated aromatic compound where four hydrogen atoms at positions 1, 2, 3, and 5 of the benzene ring are replaced by deuterium (D). Its molecular formula is C₆H₂D₄, with a molecular weight of 82.14 g/mol, and it is commercially available at 99 atom % D purity . This isotopically labeled benzene is classified as a flammable liquid and is typically sold in 0.5 g ($295) and 1 g ($495) quantities . Deuterated benzenes like this compound are critical in nuclear magnetic resonance (NMR) spectroscopy, reaction mechanism studies, and isotopic tracing due to their distinct spectral properties and kinetic isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,2,3,5-d4 can be synthesized through several methods:

Industrial Production Methods

Commercially, benzene is primarily obtained from coal tar, a byproduct of coal processing. This method involves the distillation of coal tar to isolate benzene and its derivatives .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Deuterated Benzenes

Structural and Physicochemical Properties

The following table summarizes key structural and commercial attributes of Benzene-1,2,3,5-d4 and its analogs:

Compound Name CAS Number Molecular Formula Deuterium Positions Molecular Weight (g/mol) Purity (atom % D) Packaging & Price (USD)
This compound 14941-52-7 C₆H₂D₄ 1,2,3,5 82.14 99% 0.5 g ($295), 1 g ($495)
Benzene-1,3,5-d3 1684-47-5 C₆H₃D₃ 1,3,5 81.13 99% 1 g ($170)
Benzene-1,2,4,5-d4 14919-17-6 C₆H₂D₄ 1,2,4,5 82.14 97% 0.5 g ($365), 1 g ($620)
Benzene-d6 (fully deuterated) 1076-43-3 C₆D₆ All positions 84.15 99.5% Varies

Key Observations :

  • Deuterium Arrangement : this compound and Benzene-1,2,4,5-d4 are positional isomers with deuterium at adjacent (1,2,3) vs. alternating (1,2,4) positions. This difference influences their symmetry and NMR splitting patterns .
  • Purity and Cost : this compound has higher purity (99% D) compared to Benzene-1,2,4,5-d4 (97% D), which may explain its higher price per gram. Benzene-d6, with full deuteration, is often preferred for solvent roles in NMR due to minimal proton interference .
  • Molecular Weight: The molecular weight increases with deuterium content, impacting density and boiling point.

Research Findings and Industrial Relevance

  • Kinetic Isotope Effects (KIE) : Partially deuterated benzenes like this compound are used to measure KIE in aromatic substitution reactions, where deuterium slows reaction rates at specific positions .
  • Stability : Deuterated compounds exhibit enhanced stability in oxidative environments compared to their protonated counterparts, making them useful in photochemical studies .
  • Toxicity: While deuterium itself is non-toxic, handling precautions for deuterated benzenes align with those for benzene (e.g., flammability, volatility) .

Biological Activity

Benzene-1,2,3,5-d4 is a deuterated derivative of benzene that has been the subject of various studies due to its unique properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its metabolism, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C6D4) is a fully deuterated form of benzene where four hydrogen atoms are replaced with deuterium atoms. This modification affects its physical and chemical properties, including its stability and reactivity.

1. Metabolism and Toxicity

Benzene is known for its toxicological profile, particularly its association with hematotoxicity and carcinogenicity. The metabolism of benzene involves oxidation processes primarily in the liver, leading to the formation of various metabolites such as phenol and catechol. This compound may exhibit altered metabolic pathways due to the presence of deuterium, which could influence its toxicity profile.

  • Absorption : Benzene is readily absorbed through inhalation and dermal exposure. Studies indicate absorption rates between 50% and 80% following inhalation .
  • Distribution : Once absorbed, benzene is distributed throughout the body and can cross biological barriers such as the placenta . Its distribution is influenced by tissue perfusion rates.
  • Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes converting benzene to phenolic compounds. The presence of deuterium may affect the rate of these enzymatic reactions .

2. Case Studies

Several studies have investigated the biological effects of benzene derivatives:

3. Therapeutic Potential

The potential therapeutic applications of benzene derivatives are being explored in various contexts:

  • Cancer Therapy : Some studies have focused on the use of benzene derivatives as inhibitors in cancer therapy. For instance, compounds derived from benzene have shown promise as inhibitors of oxidative phosphorylation in cancer cells . This suggests that modifications like those seen in this compound could lead to novel therapeutic agents.

Data Table: Biological Activities of Benzene Derivatives

CompoundActivity TypeObservations
BenzeneCarcinogenicLinked to AML and other hematological disorders
Polyprenylated BenzophenonesAntioxidantSignificant activity against free radicals
Benzene-1,4-disulfonamideOXPHOS InhibitionPotent cytotoxic effects in pancreatic cancer cells
This compoundPotentially altered toxicityRequires further investigation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing Benzene-1,2,3,5-d4, and how do isotopic purity levels affect experimental reproducibility?

this compound is synthesized via deuterium exchange reactions using catalysts like platinum or palladium in deuterated solvents (e.g., D₂O or CD₃OD). Isotopic purity (typically >97 atom% D) is critical for minimizing background noise in NMR or mass spectrometry . Contaminants from incomplete deuteration can skew kinetic isotope effect (KIE) measurements in reaction mechanism studies. Researchers should validate purity using quantitative ¹H/²H NMR and high-resolution mass spectrometry (HRMS), referencing calibration standards such as Benzene-d₆ (CAS 1076-43-3) .

Q. How is this compound utilized as an internal standard in environmental analysis?

this compound serves as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying aromatic pollutants (e.g., chlorobenzenes or polycyclic aromatic hydrocarbons). Its non-reactive deuterium atoms improve signal differentiation from non-deuterated analytes. For example, in EPA Method 8270, it corrects matrix effects during the analysis of volatile organic compounds (VOCs) in soil or water . Methodological protocols require matching the deuterated standard’s retention time and ionization efficiency to target analytes.

Q. What spectroscopic techniques are most effective for characterizing the isotopic distribution of this compound?

  • ²H NMR : Resolves deuterium positions and quantifies regioselective deuteration (e.g., distinguishing 1,2,3,5-d4 from 1,2,4,5-d4 isomers) .
  • HRMS : Confirms molecular ion clusters (e.g., [M]⁺ at m/z 84.15 for C₆D₄H₂) and detects isotopic impurities .
  • IR Spectroscopy : Identifies C-D stretching vibrations (~2100–2200 cm⁻¹) to validate deuteration efficiency .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in kinetic isotope effect (KIE) data for reactions involving this compound?

Discrepancies in KIE values often arise from competing reaction pathways (e.g., electrophilic substitution vs. radical mechanisms). Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict deuterium’s steric and electronic effects. For instance, KIE discrepancies in Friedel-Crafts alkylation may reflect differences in hyperconjugative stabilization between protiated and deuterated intermediates . Experimental validation requires cross-referencing with isotopologue-specific kinetics (e.g., time-resolved Raman spectroscopy).

Q. What challenges arise when using this compound in studying aromatic ring distortions under high-pressure crystallography?

Deuterated benzene derivatives exhibit subtle lattice parameter differences compared to protiated analogs due to altered vibrational modes. Single-crystal X-ray diffraction (SCXRD) at pressures >5 GPa reveals anisotropic compression, but deuteration may reduce scattering contrast. Neutron diffraction is preferred for precise H/D position mapping, though limited by isotope availability. Researchers must account for deuteration-induced phase behavior shifts in polymorph screening .

Q. How does isotopic labeling with this compound enhance mechanistic studies of catalytic C-H activation?

Deuterium labeling tracks hydrogen/deuterium scrambling in transition-metal-catalyzed reactions (e.g., Pd-mediated C-H functionalization). For example, deuterium kinetic isotope effects (DKIE) >2.0 indicate rate-determining C-H cleavage. Site-specific deuteration in this compound allows mapping migratory insertion pathways via ²H{¹H} NOESY NMR . Challenges include minimizing isotopic dilution in protic solvents and ensuring catalyst compatibility with deuterated substrates.

Q. Methodological Best Practices

Q. How to optimize reaction conditions for synthesizing this compound with >99% isotopic purity?

  • Use deuterium gas (D₂) over deuterated solvents to avoid exchange with labile protons.
  • Employ heterogeneous catalysts (e.g., Pd/C or PtO₂) under inert atmospheres to prevent re-hydrogenation .
  • Purify via fractional distillation or preparative GC, referencing retention indices of known deuterated benzenes .

Q. What analytical workflows validate the absence of protiated contaminants in this compound?

  • GC-MS with Selected Ion Monitoring (SIM) : Track m/z 84 (C₆D₄H₂) and 82 (C₆D₃H₃) to quantify D/H ratios .
  • ²H NMR Linewidth Analysis : Broadened peaks indicate inhomogeneous deuteration or residual protons .
  • Isotope Ratio Mass Spectrometry (IRMS) : Achieves ±0.1‰ precision in D/H measurement for batch consistency .

Properties

IUPAC Name

1,2,3,5-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584343
Record name (1,2,3,5-~2~H_4_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14941-52-7
Record name (1,2,3,5-~2~H_4_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14941-52-7
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